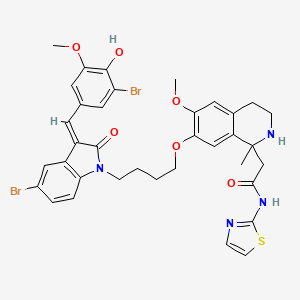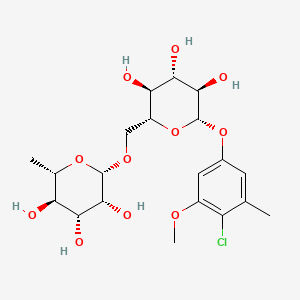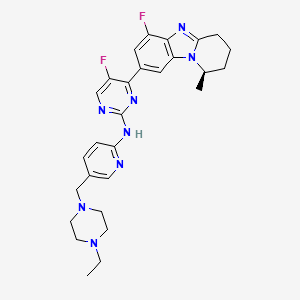
TrkA-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TrkA-IN-6 is a small molecule inhibitor that targets the tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system by mediating the effects of nerve growth factor (NGF). This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancers and inflammatory diseases where TrkA signaling is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TrkA-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of pyrazolo[3,4-b]pyridine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
TrkA-IN-6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study TrkA signaling pathways and to develop new inhibitors.
Biology: Employed in research to understand the role of TrkA in neuronal development and function.
Medicine: Investigated for its therapeutic potential in treating cancers, such as colorectal cancer and non-small cell lung cancer, where TrkA signaling is implicated
Mecanismo De Acción
TrkA-IN-6 exerts its effects by binding to the active site of the TrkA receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation, differentiation, and survival. The inhibition of TrkA signaling can lead to reduced tumor growth and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Larotrectinib: A pan-Trk inhibitor used in the treatment of cancers with NTRK gene fusions.
Entrectinib: Another pan-Trk inhibitor with similar applications in oncology.
Uniqueness of TrkA-IN-6
This compound is unique in its high selectivity for TrkA over other Trk receptors, making it a valuable tool for studying TrkA-specific signaling pathways. Its specificity also reduces the likelihood of off-target effects, which is a significant advantage in therapeutic applications .
Propiedades
Fórmula molecular |
C16H13N3O5 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H13N3O5/c1-10(20)15(16(22)11-5-3-2-4-6-11)18-17-13-8-7-12(19(23)24)9-14(13)21/h2-9,21-22H,1H3/b16-15-,18-17? |
Clave InChI |
IFOXSFDNBJJGLA-XWYGDUECSA-N |
SMILES isomérico |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
CC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)


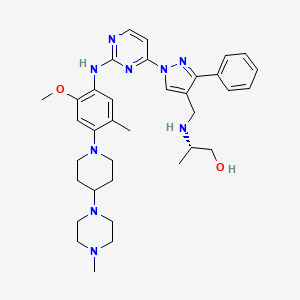
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
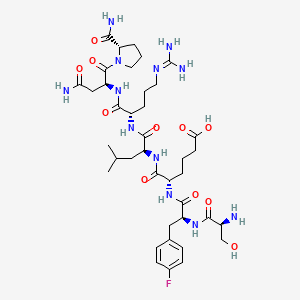
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
